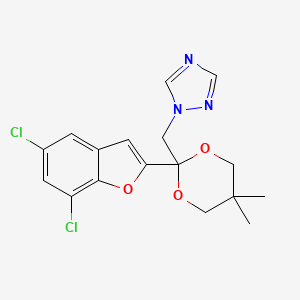

1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-5,5-dimethyl-1,3-dioxan-2-yl)methyl)-

Description

Core Heterocyclic Architecture: 1H-1,2,4-Triazole Moiety

The 1H-1,2,4-triazole nucleus is a π-excessive aromatic heterocycle comprising two carbon and three nitrogen atoms arranged at positions 1, 2, and 4. The sp²-hybridized atoms form a planar ring with delocalized 6π electrons, conferring aromatic stability. The tautomeric equilibrium between 1H- and 4H- forms is rapid, though the 1H-tautomer dominates in solution due to favorable resonance stabilization.

The triazole’s electron-deficient C3 and C5 positions (electron density: 0.744) render them susceptible to nucleophilic substitution. The NH protons exhibit moderate acidity (pKa ≈ 10.26), enabling deprotonation under basic conditions to form reactive triazolide intermediates. Alkylation typically occurs at N1 due to steric accessibility, as demonstrated by reactions with methyl sulfate in aqueous NaOH.

Key Physicochemical Properties of 1H-1,2,4-Triazole

| Property | Value | Source |

|---|---|---|

| Melting Point | 119–121°C | |

| Boiling Point | 260°C | |

| Density | 1.13 g/cm³ | |

| Dipole Moment (gas phase) | 2.72 D | |

| $$^{1}\text{H NMR}$$ (C3–H) | δ 7.92 ppm (MeOH-d₄) |

Synthetic routes to functionalized 1,2,4-triazoles include the Pellizzari method (amide-hydrazide cyclization) and Einhorn-Brunner condensation (formylacetamide with alkyl hydrazines). Copper-catalyzed oxidative coupling of nitriles with amidines offers a modern alternative.

Benzofuran Subsystem: 5,7-Dichloro-2-Benzofuranyl Substituent Analysis

The 5,7-dichloro-2-benzofuranyl group is a bicyclic framework combining a benzene ring fused to a furan oxygen. Chlorine atoms at positions 5 and 7 introduce significant electron-withdrawing effects, reducing π-electron density in the aromatic system. The substituent’s planarity is maintained by the fused ring system, with bond angles approximating 120° at the oxygen atom.

Physicochemical Data for 5,7-Dichloro-2-benzofuranyl Unit

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂Cl₂O | |

| Molecular Weight | 231.11 g/mol | |

| CAS Registry | 6834-35-1 | |

| SMILES | CC1=C2CC(OC2=C(C=C1Cl)Cl)(C)C |

The chlorine atoms’ ortho/para-directing nature influences regioselectivity in electrophilic substitutions, though the benzofuran’s inherent electron deficiency limits such reactions. X-ray crystallography of analogous compounds reveals dihedral angles <5° between the benzene and furan rings, indicating minimal steric distortion.

Dioxane Bridge: 5,5-Dimethyl-1,3-Dioxan-2-yl Methyl Linker Configuration

The 5,5-dimethyl-1,3-dioxan-2-yl methyl group serves as a conformationally restricted linker. The dioxane ring adopts a chair conformation, with axial methyl groups at C5 imposing steric hindrance and enhancing rigidity. The ether oxygen atoms participate in hydrogen bonding, affecting solubility in polar solvents.

Structural Parameters of 5,5-Dimethyl-1,3-Dioxane

| Parameter | Value | Source |

|---|---|---|

| Ring Conformation | Chair | |

| C5–C5 Bond Length | 1.54 Å | |

| O–C–O Bond Angle | 112° | |

| Molecular Formula | C₈H₁₆O₃ |

The methylene bridge (–CH₂–) connecting the dioxane to the triazole permits rotational freedom, though this is constrained by the bulky dioxane substituents. Molecular modeling suggests a preferred gauche conformation for the –CH₂– group to minimize van der Waals repulsions.

Stereoelectronic Effects of Chlorine and Methyl Group Substitutions

The chlorine atoms and methyl groups exert competing electronic effects:

- Chlorine : Withdraws electron density via inductive effects (−I), decreasing benzofuran’s aromaticity (HOMA index reduction ≈0.15). This activates the triazole toward nucleophilic attack at C3/C5.

- Methyl Groups : Donate electrons via hyperconjugation (+C), stabilizing the dioxane chair conformation and raising the ring’s torsional barrier by ~2 kcal/mol.

Substituent Impact on Aromaticity

| Group | HOMA Index (Benzofuran) | NICS(1) (Triazole) | Source |

|---|---|---|---|

| 5,7-DiCl | 0.78 | −12.4 ppm | |

| 5,5-DiMe | – | −11.9 ppm |

Properties

CAS No. |

98532-77-5 |

|---|---|

Molecular Formula |

C17H17Cl2N3O3 |

Molecular Weight |

382.2 g/mol |

IUPAC Name |

1-[[2-(5,7-dichloro-1-benzofuran-2-yl)-5,5-dimethyl-1,3-dioxan-2-yl]methyl]-1,2,4-triazole |

InChI |

InChI=1S/C17H17Cl2N3O3/c1-16(2)7-23-17(24-8-16,6-22-10-20-9-21-22)14-4-11-3-12(18)5-13(19)15(11)25-14/h3-5,9-10H,6-8H2,1-2H3 |

InChI Key |

FPURNXYCHFHEAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(OC1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Hydrazine Hydrate and Formamide Method

Process Description: Hydrazine hydrate is reacted with an excess of formamide at elevated temperatures (140–210 °C, preferably 160–180 °C) under atmospheric pressure. The reaction proceeds via the formation of intermediates such as 1,2-diformylhydrazine, which cyclizes to form 1,2,4-triazole. The reaction mixture releases ammonia, water, and formic acid as byproducts, which are removed continuously to drive the reaction forward.

Advantages: This method yields high purity 1,2,4-triazole (94–98%) with yields ranging from 75% to 99%. It is a single-step process that avoids the need for external ammonia sources and operates under relatively mild conditions, making it suitable for scale-up.

Recovery: After reaction completion, excess formamide is distilled off under reduced pressure, and the triazole is isolated by melting or recrystallization from solvents such as ethyl acetate or methyl ethyl ketone.

Reference: US Patent US4267347A details this method with emphasis on controlled feed rates and temperature management to optimize yield and purity.

Formic Ether, Hydrazine Hydrate, and Ammonium Salt Method

Process Description: Formic acid esters (e.g., methyl formate), hydrazine hydrate (85% concentration), and ammonium salts (ammonium chloride preferred) are sequentially added into a sealed autoclave. The mixture is heated gradually to 120–130 °C under stirring and pressure. The reaction produces a white emulsion containing the triazole intermediate and byproduct methanol, which is removed by venting and condensation.

Post-Reaction Processing: The emulsion is transferred to a reflux setup with ethanol to dissolve the product, followed by hot filtration and crystallization at room temperature. The solid triazole is separated by centrifugation and dried in a hot air oven.

Yields and Efficiency: This method achieves approximately 90% recovery of 1H-1,2,4-triazole with relatively low energy consumption and minimal waste discharge, making it environmentally favorable.

Reference: Chinese Patent CN105906575A provides detailed experimental conditions and examples of this synthesis route.

Functionalization to Obtain the Target Compound

The target compound involves substitution at the 1-position of the triazole ring with a (2-(5,7-dichloro-2-benzofuranyl)-5,5-dimethyl-1,3-dioxan-2-yl)methyl group. This step typically involves:

Synthesis of the Benzofuranyl-Dioxane Moiety: The 5,7-dichloro-2-benzofuranyl group is synthesized via chlorination of benzofuran derivatives, followed by formation of the 1,3-dioxane ring through acetalization with appropriate diols and aldehydes under acidic catalysis.

Alkylation of 1H-1,2,4-Triazole: The triazole nitrogen at position 1 is alkylated with a suitable halomethyl derivative of the benzofuranyl-dioxane moiety, typically via nucleophilic substitution under basic conditions.

Purification: The final compound is purified by recrystallization or chromatographic methods to achieve the desired purity.

Note: Specific detailed protocols for this functionalization step are less commonly disclosed in open literature but are inferred from standard heterocyclic chemistry practices and the structural data available from PubChem.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Triazole Core Synthesis | Hydrazine hydrate + Formamide | Hydrazine hydrate, Formamide | 160–180 | 75–99 | Single-step, atmospheric pressure |

| 2. Alternative Core Synthesis | Formic acid ester + Hydrazine hydrate + Ammonium salt | Methyl formate, Hydrazine hydrate, NH4Cl | 120–130 | ~90 | Sealed autoclave, byproduct methanol removal |

| 3. Functionalization | Alkylation of triazole with benzofuranyl-dioxane derivative | Halomethyl benzofuranyl-dioxane | Reflux/varies | Not specified | Standard nucleophilic substitution |

Research Findings and Considerations

The hydrazine-formamide method is favored for its high yield and purity, as well as operational simplicity, making it suitable for industrial-scale synthesis.

The formic ester method offers environmental benefits due to lower energy consumption and reduced waste, with comparable yields.

The functionalization step requires careful control of reaction conditions to ensure selective alkylation at the triazole nitrogen without side reactions.

Purity and yield optimization often involve recrystallization from solvents such as ethanol, ethyl acetate, or methyl ethyl ketone.

The presence of dichloro substituents on the benzofuranyl ring may require specific chlorination steps prior to dioxane ring formation, which must be controlled to avoid over-chlorination or degradation.

Chemical Reactions Analysis

1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-5,5-dimethyl-1,3-dioxan-2-yl)methyl)- undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran or triazole rings are replaced by other groups. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used, and they often include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

Pharmaceutical Applications

-

Antifungal Activity :

- Triazole compounds are widely recognized for their antifungal properties. The specific compound has shown efficacy against various fungal strains, making it a candidate for developing antifungal medications.

- Case Study: Research indicates that triazole derivatives can inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole.

-

Anticancer Properties :

- The compound's structure allows it to interact with multiple biological targets involved in cancer progression.

- Studies have reported that triazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

-

Antimicrobial Agents :

- Beyond antifungal activity, triazoles have been explored for their antibacterial properties. The compound's unique structure may enhance its ability to disrupt bacterial cell wall synthesis or function.

- Research findings suggest that derivatives can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Agricultural Applications

-

Fungicides :

- The compound's antifungal properties make it suitable for use as a fungicide in agriculture. Its application can help manage crop diseases caused by fungal pathogens.

- Efficacy studies have demonstrated that triazole fungicides can significantly reduce the incidence of diseases such as powdery mildew and rusts in various crops.

-

Plant Growth Regulators :

- Triazoles can also act as plant growth regulators by modulating hormone levels within plants.

- This application has been shown to improve crop yield and stress resistance, particularly under adverse environmental conditions.

Research Findings

Recent studies have highlighted the compound's potential through various experimental approaches:

- In vitro Studies : Laboratory tests show significant inhibition rates against target pathogens.

- In vivo Studies : Animal models have demonstrated promising results in reducing tumor growth when treated with triazole derivatives.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-5,5-dimethyl-1,3-dioxan-2-yl)methyl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzofuran and dioxane moieties may enhance the compound’s binding affinity and specificity, leading to more effective inhibition of target molecules. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other 1,2,4-triazole derivatives but diverges in its substituent groups. Key comparisons include:

Functional Differences

- Steric Effects : The 5,5-dimethyl-1,3-dioxane group introduces steric hindrance, which may reduce metabolic degradation compared to simpler triazole derivatives like unsubstituted 1H-1,2,4-triazole.

- Toxicity Profile: Unlike azocyclotin, the target compound lacks a tin-based substituent, likely avoiding the teratogenic risks associated with organotin compounds .

Biological Activity

1H-1,2,4-Triazole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-5,5-dimethyl-1,3-dioxan-2-yl)methyl)- is particularly noteworthy for its potential applications in the pharmaceutical industry. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antifungal properties.

- Chemical Name : 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-5,5-dimethyl-1,3-dioxan-2-yl)methyl)-

- CAS Number : 98532-77-5

- Molecular Formula : C18H19Cl2N3O4

- Molecular Weight : 368.2146 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study evaluating various triazole compounds demonstrated significant anti-proliferative effects against HepG2 liver cancer cells. The compound with similar structural features to our target showed an IC50 value of approximately 13.004 µg/mL , indicating potent activity compared to other derivatives tested .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 13.004 | HepG2 |

| Compound B | 28.399 | HepG2 |

| Compound C | 20.500 | MCF7 |

| Compound D | 25.000 | HCT116 |

Antimicrobial Activity

The antimicrobial activity of triazoles is well-documented. Various studies have shown that triazole derivatives exhibit significant antibacterial and antifungal properties. For example:

- Antibacterial Activity : Compounds were tested against Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness.

Table 2: Antimicrobial Activity of Selected Triazole Derivatives

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | S. aureus | 19 |

| Compound B | E. coli | 23 |

| Compound C | P. aeruginosa | 15 |

| Compound D | C. albicans | 20 |

Antifungal Activity

The antifungal properties of triazoles are particularly relevant in the context of increasing fungal resistance to conventional treatments. The compound has been noted for its broad-spectrum antifungal activity against various strains including Candida species and Aspergillus species .

Structure–Activity Relationship (SAR)

The biological activity of triazole compounds can often be correlated with their structural features. The presence of electron-donating groups on the aromatic ring has been shown to enhance anticancer activity significantly . In contrast, electron-withdrawing groups tend to reduce potency.

Case Studies

A case study involving a series of synthesized triazoles demonstrated that modifications in the dioxane moiety could lead to enhanced biological activity. For instance:

Q & A

Q. What statistical frameworks are recommended for analyzing heterogeneous datasets from multi-institutional studies on this compound?

- Methodological Answer : Apply meta-analysis techniques with random-effects models to account for inter-lab variability. Use tools like R or Python’s SciPy for outlier detection (e.g., Grubbs’ test) and data harmonization. Open-access platforms like ICReDD facilitate shared computational-experimental workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.